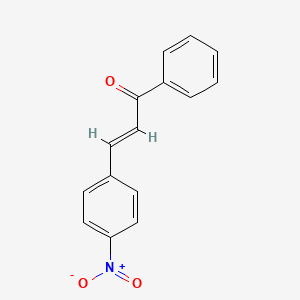

4-Nitrochalcone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-11H/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZGGAFMGIOIQS-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049211 | |

| Record name | 4-Nitrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2960-55-6, 1222-98-6 | |

| Record name | trans-4-Nitrochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2960-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcone, 4-nitro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002960556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-one, 3-(4-nitrophenyl)-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT67D88ODY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitrochalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 4-nitrochalcone, a synthetic chalcone derivative with significant potential in medicinal chemistry and pharmacological research. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the synthesis workflow and its implicated biological signaling pathways.

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an aromatic aldehyde, in this case, 4-nitrobenzaldehyde, with an acetophenone.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines the step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

-

4-Nitrobenzaldehyde

-

Acetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled water

-

Hydrochloric acid (HCl), dilute solution

-

Standard laboratory glassware (round-bottom flask, beakers, magnetic stirrer, etc.)

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve an equimolar amount of 4-nitrobenzaldehyde and acetophenone in 95% ethanol.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add a 20% aqueous solution of sodium hydroxide dropwise. A color change to deep yellow or orange and the formation of a precipitate should be observed.

-

Reaction: Continue to stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically left to stir overnight to ensure completion.

-

Neutralization and Precipitation: After the reaction is complete, pour the mixture into a beaker containing crushed ice and a few drops of dilute HCl to neutralize the excess NaOH. Stir the mixture vigorously with a glass rod until a yellow solid precipitates out.

-

Isolation of Crude Product: Collect the crude this compound precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water to remove any inorganic impurities.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Synthesis Workflow Diagram

Purification of this compound

The crude this compound can be purified by recrystallization to obtain a product with high purity, suitable for analytical and biological studies.

Experimental Protocol: Recrystallization

Materials and Reagents:

-

Crude this compound

-

Ethanol (or another suitable solvent like methanol or ethyl acetate)

-

Standard laboratory glassware for recrystallization (Erlenmeyer flask, hot plate, etc.)

Procedure:

-

Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of this compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely. Gentle heating on a hot plate may be required.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. The flask can then be placed in an ice bath to maximize crystal formation.

-

Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities. Dry the pure crystals to obtain the final product.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physical Properties

| Property | Value |

| Appearance | Light orange to yellow crystalline powder[1] |

| Melting Point | 158-160 °C[2][3] |

| Molecular Formula | C₁₅H₁₁NO₃[3] |

| Molecular Weight | 253.25 g/mol [3] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic Protons | 7.40 - 8.30 | Multiplet | - | Ar-H |

| Vinylic Proton (α) | ~7.50 | Doublet | ~15.6 | =CH-CO |

| Vinylic Proton (β) | ~7.80 | Doublet | ~15.6 | Ar-CH= |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~190.0 | C=O |

| Aromatic & Vinylic | 122.0 - 148.0 | Ar-C, =CH |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

3.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~1660 | C=O stretching (α,β-unsaturated ketone) |

| ~1600, ~1450 | C=C aromatic ring stretching |

| ~1520, ~1340 | N-O stretching (nitro group) |

| ~980 | C-H out-of-plane bending (trans-alkene) |

3.2.3. Mass Spectrometry (MS)

| m/z | Assignment |

| 253 | [M]⁺ (Molecular ion) |

| 223 | [M - NO]⁺ |

| 177 | [M - C₆H₅O]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Biological Activity and Signaling Pathways

This compound has demonstrated promising antitumor activity in various cancer models. Its mechanism of action has been linked to the induction of apoptosis and the modulation of key cellular signaling pathways.

Implicated Signaling Pathway: mTOR and Apoptosis Induction

Recent studies have shown that this compound can exert its anticancer effects by inhibiting the mTOR (mammalian target of rapamycin) signaling pathway and promoting the accumulation of reactive oxygen species (ROS), which in turn leads to apoptosis.[4]

This guide provides a foundational understanding for the synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of synthetic chemistry, pharmacology, and drug development, facilitating further exploration of this and related chalcone derivatives for their therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of 4-Nitrochalcone Derivatives

This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are precursors to flavonoids and have garnered significant interest in medicinal chemistry.[1][2][3] The introduction of a nitro group at the 4-position of one of the aromatic rings can significantly influence the compound's electronic properties and biological potential, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5]

Synthesis of this compound Derivatives

The most prevalent and efficient method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation .[6][7] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone. For this compound derivatives, this typically involves reacting a substituted benzaldehyde with a 4-nitroacetophenone, or a 4-nitrobenzaldehyde with a substituted acetophenone.[6][7]

General Synthetic Workflow

The overall process from synthesis to evaluation is outlined below.

Caption: General workflow for synthesis and biological evaluation of 4-nitrochalcones.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is a generalized procedure based on methodologies reported in the literature.[1][6][8][9]

-

Reactant Preparation: Dissolve equimolar amounts (e.g., 10 mmol) of the appropriate substituted acetophenone and substituted benzaldehyde in a suitable solvent like methanol or ethanol (20-30 mL) in a round-bottom flask.

-

Catalyst Addition: While stirring the mixture at room temperature, slowly add a 40% (w/v) aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3-15 mL).

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction can be left to stir for a few hours or overnight.[1][6] Progress should be monitored using Thin-Layer Chromatography (TLC).

-

Quenching and Precipitation: Once the reaction is complete, pour the mixture over crushed ice. If necessary, neutralize with a few drops of dilute hydrochloric acid (HCl).[6]

-

Isolation: Collect the resulting precipitate by filtration.

-

Purification: Wash the solid product thoroughly with cold water and then with cold ethanol or methanol to remove impurities.[1] Further purify the product by recrystallization from a suitable solvent (e.g., absolute ethanol).[9]

-

Characterization: Confirm the structure of the synthesized this compound derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.[1][10]

Anticancer Activity

Several this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including esophageal and breast cancer.[1][11][12]

Quantitative Data: In Vitro Anticancer Activity

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Ch-19 (2,4,6-trimethoxy-4′-nitrochalcone) | KYSE-450 (Esophageal) | 4.97 | [1] |

| Ch-19 (2,4,6-trimethoxy-4′-nitrochalcone) | Eca-109 (Esophageal) | 9.43 | [1] |

| Compound 3a | HL-60(TB) (Leukemia) | Not specified (GI₅₀ 1.41-46.1) | |

| Compound 6 | Leukemia Cell Lines | Not specified (GI₅₀ 2.07-31.3) | [13] |

| This compound (4NC) | MCF-7 (Breast) | Cytotoxic Potential Noted | |

| This compound (4NC) | MDA-MB-231 (Breast) | Cytotoxic Potential Noted | [12] |

Mechanism of Action

The anticancer effects of this compound derivatives are often multifaceted, involving the induction of oxidative stress, cell cycle arrest, and apoptosis.[1][7]

-

Reactive Oxygen Species (ROS) Accumulation: Compounds like Ch-19 have been shown to significantly elevate intracellular ROS levels in a dose-dependent manner in esophageal cancer cells.[1] This increase in oxidative stress can damage cellular components and trigger cell death pathways.

-

Apoptosis Induction: The accumulation of ROS often leads to the initiation of apoptosis (programmed cell death).[1][7] This is a key mechanism for eliminating cancerous cells.

-

Cell Cycle Arrest: Treatment with certain derivatives can cause cancer cells to arrest in specific phases of the cell cycle, such as the G2/M phase, thereby inhibiting cell proliferation.[1][13]

-

mTOR Pathway Inhibition: In breast cancer models, this compound has been shown to decrease the activation of mTOR pathway effectors (Raptor and S6K1), leading to a reduction in protein synthesis and subsequent cell death.[12]

Caption: ROS-induced apoptosis pathway initiated by this compound derivatives.

Experimental Protocols

-

Cell Viability (CCK-8 Assay) [1]

-

Seed cancer cells (e.g., KYSE-450, Eca-109) into 96-well plates.

-

After cell adherence, treat with various concentrations of the this compound derivative for specified time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability. The IC₅₀ value is calculated as the concentration that inhibits cell growth by 50%.

-

-

Reactive Oxygen Species (ROS) Detection [1]

-

Treat cells with the test compound for the desired time.

-

Add DCFH-DA (2′,7′-dichlorodihydrofluorescein diacetate) solution to a final concentration of 10 µM.

-

Incubate the cells for 30 minutes at 37°C in the dark.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Analyze the fluorescence of the oxidized product (DCF) using flow cytometry or a fluorescence microscope to quantify ROS levels.

-

-

Apoptosis Analysis (Flow Cytometry) [1]

-

Treat cells with the test compound.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blot Analysis [1]

-

Lyse treated and untreated cells in a suitable lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate total cell lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., apoptosis-related proteins like Bcl-2, Bax, Caspase-3).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Antimicrobial Activity

This compound derivatives have shown low to moderate activity against a range of bacteria and fungi, highlighting their potential as antimicrobial agents.[6][10]

Quantitative Data: Antibacterial and Antifungal Activity

| Compound/Derivative | Microorganism | Activity Metric | Result | Reference |

| Substituted Nitro-chalcones (1-4) | Bacillus subtilis | Zone of Inhibition (ZOI) | 2.5 - 3.5 mm (at 0.2%) | [6] |

| Substituted Nitro-chalcones (1-4) | Klebsiella pneumoniae | Zone of Inhibition (ZOI) | 4.9 - 7.2 mm (at 0.2%) | [6] |

| 4'-hydroxy-4-nitro chalcone | Staphylococcus aureus | Zone of Inhibition (ZOI) | 9.27 mm | [14] |

| 4'-hydroxy-4-nitro chalcone | Escherichia coli | Zone of Inhibition (ZOI) | 27.88 mm | [14] |

| Compound 6 (nitro-substituted) | Antibacterial Strains | MIC | Most potent of series | [10] |

| Compounds 10 & 12 (nitro-substituted) | Antifungal Strains | MIC | Most potent of series | [10] |

Experimental Protocols

-

Disc Diffusion Method [14]

-

Prepare a uniform lawn of the target microorganism on an agar plate.

-

Impregnate sterile paper discs with a known concentration of the test compound.

-

Place the discs on the surface of the agar.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the clear zone of inhibition around the disc.

-

-

Microdilution Method (for MIC determination) [10]

-

Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate with a suitable broth medium.

-

Add a standardized inoculum of the microorganism to each well.

-

Include positive (microorganism with no drug) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Anti-inflammatory Activity

Nitro-substituted chalcones have been evaluated for their anti-inflammatory properties, showing protective effects in preclinical models.[15][16]

Mechanism of Action

The anti-inflammatory activity of chalcones is often attributed to their ability to inhibit key enzymes and pathways involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).[17][18]

Quantitative Data: Anti-inflammatory Effects

| Compound | Administration | Dose | Max. Anti-inflammatory Effect (%) | Time to Max. Effect (h) | Reference |

| 3'-nitrochalcone | Oral | 200 mg/kg | 34.8 ± 2.5% | 3 | [16] |

| 2'-nitrochalcone | Oral | 200 mg/kg | ~50% (comparable to meloxicam) | 5 | [16] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[16]

-

Fast rats overnight but allow access to water.

-

Administer the test compound (e.g., 200 mg/kg) orally or intraperitoneally. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., meloxicam).

-

After a set time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the rat's hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., every hour for 5 hours) after the carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups relative to the control group.

Antioxidant Activity

Some this compound derivatives have been synthesized and evaluated for their antioxidant properties, which are often linked to their ability to scavenge free radicals.[19]

Experimental Protocol: DPPH Radical Scavenging Assay[19]

-

Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol).

-

Add a fixed volume of a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) to the test compound solutions.

-

Allow the reaction to proceed in the dark for about 30 minutes.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

The decrease in absorbance indicates the radical scavenging activity of the compound, which can be compared to a standard antioxidant like ascorbic acid.

References

- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. This compound | 1222-98-6 | FN158931 | Biosynth [biosynth.com]

- 5. DSpace [research-repository.griffith.edu.au]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. 4-Methoxy-4'-nitrochalcone | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound as a potential drug in non-clinical breast cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. green-synthesis-and-characterization-of-4-hydroxy-4-nitro-chalcone-using-grinding-techniques - Ask this paper | Bohrium [bohrium.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. wisdomlib.org [wisdomlib.org]

4-Nitrochalcone: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrochalcone, a derivative of the chalcone family, is a phenolic compound that has garnered significant interest in the scientific community for its wide array of biological activities. Chalcones, in general, are precursors to flavonoids and isoflavonoids and are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The introduction of a nitro group at the fourth position of one of the aromatic rings confers unique properties to the this compound molecule, influencing its chemical reactivity and biological efficacy. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this compound, with a focus on its experimental protocols, quantitative data, and biological signaling pathways. While the term "chalcone" was first coined by the Polish chemist Stanisław Kostanecki, the specific historical details surrounding the initial synthesis of this compound are not extensively documented. However, its synthesis is intrinsically linked to the development of the Claisen-Schmidt condensation reaction, which remains the cornerstone for the preparation of this and other chalcone derivatives.

Synthesis of this compound

The primary and most classical method for synthesizing this compound is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aromatic aldehyde (4-nitrobenzaldehyde) with an acetophenone. The reaction proceeds through an aldol addition followed by dehydration to yield the α,β-unsaturated ketone that is characteristic of the chalcone scaffold.

Experimental Protocols

Several variations of the Claisen-Schmidt condensation have been developed to synthesize this compound, including conventional methods, microwave-assisted synthesis, and green chemistry approaches.

Conventional Synthesis Protocol:

A common laboratory-scale synthesis involves the reaction of 4-nitrobenzaldehyde and acetophenone in an alcoholic solvent, such as ethanol, with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the catalyst.

-

Reactants: 4-nitrobenzaldehyde (1 equivalent) and acetophenone (1 equivalent).

-

Catalyst: Aqueous solution of NaOH (typically 40-60%).

-

Solvent: Ethanol.

-

Procedure:

-

Dissolve 4-nitrobenzaldehyde and acetophenone in ethanol in a flask equipped with a magnetic stirrer.

-

Slowly add the aqueous NaOH solution to the mixture while stirring vigorously at room temperature.

-

Continue stirring for several hours (typically 2-4 hours) until the reaction mixture becomes turbid, indicating the formation of the product.

-

Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude this compound.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound crystals.

-

Microwave-Assisted Synthesis Protocol:

Microwave irradiation has been employed to accelerate the Claisen-Schmidt condensation, often leading to higher yields in shorter reaction times and under solvent-free conditions.

-

Reactants: 4-nitrobenzaldehyde and acetophenone.

-

Catalyst: A solid base catalyst such as KF-Al2O3 or SiO2–H2SO4.

-

Procedure:

-

Grind the reactants and the solid catalyst together in a mortar and pestle.

-

Place the mixture in a microwave-safe vessel.

-

Irradiate the mixture in a microwave synthesizer at a specified power and time.

-

After completion of the reaction (monitored by TLC), the solid mixture is treated with a suitable solvent to extract the product.

-

The product is then isolated by evaporation of the solvent and purified by recrystallization.

-

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of this compound and its derivatives.

| Synthesis Method | Catalyst | Reaction Time | Yield (%) | Reference |

| Conventional | NaOH | 2-4 hours | ~85% | [1] |

| Microwave-assisted | SiO2–H2SO4 | 5-10 minutes | >80% | [2] |

| Grinding | NaOH | 45 minutes | 70.63% |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | C15H11NO3 | 253.25 | 158-160 | Light orange to yellow crystalline powder |

Biological Activities and Mechanisms of Action

This compound and its derivatives have been extensively studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines.[3] Its proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through various signaling pathways.

Mechanism of Action:

One of the primary mechanisms of the anticancer activity of this compound is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS) within cancer cells.[2] This increase in intracellular ROS can lead to DNA damage, mitochondrial dysfunction, and ultimately, apoptosis.

Signaling Pathways:

-

ROS-Mediated Apoptosis: this compound treatment can lead to an accumulation of ROS, which in turn triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, activation of caspases (like caspase-3 and -9), and subsequent execution of apoptosis.[2]

References

- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a potential drug in non-clinical breast cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 4-Nitrochalcone

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrochalcone, a versatile organic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound, systematically named (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, is a chalcone derivative characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. The presence of the nitro group significantly influences its electronic properties and biological activities. Accurate spectroscopic characterization is crucial for confirming its structure and purity.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.40 - 8.30 | m | Aromatic Protons |

| 7.82 | d, J=15.6 Hz | H-β |

| 7.67 | d, J=15.6 Hz | H-α |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used. The aromatic protons typically appear in the range of 6.8 to 8.2 ppm[1].

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 190.0 | C=O |

| 148.0 | C-NO₂ |

| 142.0 | C-β |

| 138.0 | Aromatic C |

| 134.0 | Aromatic C |

| 130.0 | Aromatic C |

| 129.0 | Aromatic C |

| 128.0 | Aromatic C |

| 124.0 | Aromatic C |

| 122.0 | C-α |

Note: The provided ¹³C NMR data is a general representation. Specific peak assignments can be found in various spectral databases.

IR spectroscopy provides information about the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Assignment |

| ~1685 | C=O (Ketone) stretch |

| ~1600 | C=C (Aromatic) stretch |

| ~1512 & ~1340 | N-O (Nitro group) asymmetric and symmetric stretch |

| ~980 | C-H bend (trans-alkene) |

The carbonyl (C=O) stretching frequency is a key characteristic band in the IR spectrum of chalcones. The value for the C=O stretch of the ketone in acetophenone is reported at 1681 cm⁻¹[2].

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

| m/z | Assignment |

| 253 | [M]⁺ (Molecular Ion) |

| 236 | [M-OH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

The molecular ion peak at m/z 253 corresponds to the molecular weight of this compound (C₁₅H₁₁NO₃)[3][4].

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

This compound can be synthesized via the Claisen-Schmidt condensation reaction between 4-nitrobenzaldehyde and acetophenone in the presence of a base catalyst, such as sodium hydroxide[1]. The reaction is typically carried out in an alcoholic solvent. The resulting product can be purified by recrystallization.

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

-

Sample Preparation: The IR spectrum can be obtained using the KBr pellet method or as a mull (e.g., Nujol)[3][5]. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin pellet.

-

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS)[3].

-

Ionization: Electron ionization (EI) is a common method for generating the mass spectrum of chalcones.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

References

Potential Therapeutic Applications of 4-Nitrochalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrochalcone, a derivative of the chalcone scaffold, has emerged as a compound of significant interest in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for the synthesis and biological evaluation of this compound are presented, along with a summary of key quantitative data from preclinical studies. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic effects, including the modulation of critical signaling pathways such as mTOR and NF-κB, visualized through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Chalcones are a class of naturally occurring open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] Their versatile chemical structure allows for a wide range of substitutions, leading to a diverse array of pharmacological activities.[2][3] The introduction of a nitro group at the 4-position of one of the aromatic rings gives rise to this compound, a modification that has been shown to significantly influence its biological profile.[4] Preclinical studies have demonstrated that this compound and its derivatives exhibit promising anticancer, anti-inflammatory, and antimicrobial effects, making them attractive candidates for further drug development.[5][6] This guide aims to consolidate the current knowledge on the therapeutic potential of this compound, providing a technical foundation for future research and development endeavors.

Synthesis of this compound

The primary method for synthesizing this compound is the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between an appropriate benzaldehyde and an acetophenone.[7][8]

General Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation[8][10]

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-nitrobenzaldehyde and acetophenone in ethanol.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add a 40% (w/v) aqueous solution of sodium hydroxide (NaOH).[9]

-

Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion of the reaction, pour the mixture into ice-cold water to precipitate the crude this compound. The precipitate is then filtered, washed with water until neutral, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Figure 1: General workflow for the synthesis of this compound.

Therapeutic Applications and Efficacy

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[9]

Table 1: In Vitro Anticancer Activity of this compound and its Derivatives

| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference(s) |

| This compound | MCF-7 (Breast) | Not specified, cytotoxic potential observed | |

| This compound | MDA-MB-231 (Breast) | Not specified, cytotoxic potential observed | |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 (Esophageal) | 4.97 | [9] |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Eca-109 (Esophageal) | 9.43 | [9] |

| Nitrochalcone derivative 3a | Leukemia cell lines | 1.41 - 46.1 | |

| Nitrochalcone derivative 6 | Leukemia cell lines | 2.07 - 31.3 |

An in vivo study using a solid Ehrlich carcinoma mouse model showed that daily oral administration of this compound (25 mg/kg) for 21 days resulted in a consistent reduction in tumor growth.

Anti-inflammatory Activity

This compound and its derivatives have been shown to possess anti-inflammatory properties.[5] Their mechanism of action involves the inhibition of inflammatory mediators.

Table 2: Anti-inflammatory Activity of Nitrochalcones

| Compound | Model | Dosage | Inhibition (%) | Reference(s) |

| 2'-nitrochalcone | TPA-induced mouse ear edema | 1.0 mg/ear | 71.17 ± 1.66 | [10] |

| 4'-nitrochalcone | TPA-induced mouse ear edema | 1.0 mg/ear | 58.25 ± 1.97 | [10] |

| 2-nitrochalcone | Carrageenan-induced paw edema | 200 mg/kg (oral) | 34.8 ± 2.5 (max effect) | [11] |

| 3-nitrochalcone | Carrageenan-induced paw edema | 200 mg/kg (oral) | 31.0 ± 5.6 (max effect) | [11] |

| This compound | Carrageenan-induced paw edema | 200 mg/kg (oral) | 38.0 ± 6.3 (max effect) | [11] |

Studies have shown that nitrochalcones can exert their anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[10]

Antimicrobial Activity

This compound has demonstrated activity against various bacterial strains. It has also been shown to reduce microbial adhesion and biofilm formation.[6]

Table 3: Antimicrobial Activity of this compound

| Compound | Microorganism | MIC (µg/mL) | Reference(s) |

| Nitrochalcone (NC-E05) | Hospital pathogens | 15.62 - 31.25 | [6] |

| 4-nitro-substituted chalcones | B. subtilis | Zone of Inhibition: 1.5 - 3.5 mm (0.1%) | [7] |

| 4-nitro-substituted chalcones | K. pneumonia | Zone of Inhibition: 2.5 - 7.2 mm (0.1% and 0.2%) | [7] |

Mechanisms of Action

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism of the anticancer activity of this compound is the induction of programmed cell death, or apoptosis.[9] This is often accompanied by cell cycle arrest, preventing cancer cells from proliferating. For instance, a derivative of this compound, Ch-19, was found to cause G2/M phase arrest in esophageal cancer cells.[9][12] This process is often mediated by an increase in reactive oxygen species (ROS) within the cancer cells.[9][12]

Figure 2: Proposed mechanism of this compound-induced apoptosis.

Modulation of Signaling Pathways

This compound and its derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer and inflammatory diseases.

The mTOR (mammalian target of rapamycin) pathway is a crucial regulator of cell growth, proliferation, and survival. In breast cancer studies, this compound was found to decrease the activation of the mTOR effectors Raptor and S6K1, leading to a reduction in protein synthesis and subsequent cell death.

Figure 3: Inhibition of the mTOR signaling pathway by this compound.

The NF-κB (nuclear factor kappa B) signaling pathway plays a critical role in inflammation and cancer.[4] Chalcones have been reported to inhibit NF-κB activation, thereby suppressing the expression of pro-inflammatory and pro-survival genes.[4][13] This is achieved by preventing the degradation of IκB, the inhibitor of NF-κB, or by interfering with the DNA-binding activity of NF-κB.[4]

Figure 4: Inhibition of the NF-κB signaling pathway by this compound.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)[1][18]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Reactive Oxygen Species (ROS) Detection[11][19]

-

Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound as described for the MTT assay.

-

DCFH-DA Staining: After treatment, wash the cells with serum-free medium and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess DCFH-DA.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

Western Blot Analysis for Apoptosis Markers[5][16]

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[4][20]

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week.

-

Drug Administration: Administer this compound (e.g., 200 mg/kg, orally) or a vehicle control to the animals. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

-

Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[7][21]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents with a broad spectrum of activity. Its demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections warrants further investigation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and accelerate research in this area. Future studies should focus on optimizing the structure of this compound to enhance its potency and selectivity, as well as on comprehensive preclinical and clinical evaluations to translate its therapeutic potential into tangible clinical benefits.

References

- 1. researchhub.com [researchhub.com]

- 2. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Ehrlich ascites carcinoma by Manilkara zapota L. stem bark in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cosmobiousa.com [cosmobiousa.com]

- 6. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 10. abcam.com [abcam.com]

- 11. Antitumor Activity of Selenium in Ehrlich Ascites Carcinoma Bearing Mice – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of 4-Nitrochalcones in Oncology: A Technical Guide to Their Anticancer Activity

For Immediate Release

In the relentless pursuit of novel and effective cancer therapeutics, a class of synthetic compounds known as 4-nitrochalcone derivatives is emerging as a significant area of interest for researchers and drug development professionals. These small molecules, characterized by a core chalcone structure with a nitro group at the fourth position of one of its aromatic rings, have demonstrated potent cytotoxic effects against a variety of cancer cell lines. This technical guide provides an in-depth overview of the current research, focusing on their mechanism of action, quantitative anticancer activity, and the experimental protocols used for their evaluation.

Core Findings and Data Summary

Recent studies have highlighted the promise of this compound derivatives, with several compounds exhibiting low micromolar to nanomolar efficacy in inhibiting cancer cell proliferation. The anticancer activity is often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression.

Quantitative Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various this compound derivatives against a panel of human cancer cell lines.

| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Ch-19 | 2,4,6-trimethoxy-4′-nitrochalcone | KYSE-450 (Esophageal) | 4.97 | [1] |

| Eca-109 (Esophageal) | 9.43 | [1] | ||

| Compound 3a | A 2-nitrochalcone derivative | HL-60(TB) (Leukemia) | Not specified, but potent | [2] |

| Compound 6 | A 2-nitrochalcone derivative | General (NCI-60) | Mean growth inhibition of 58.49% at 10 µM | [2] |

| Compounds 46, 47, 48, 49 | Nitro and CF3 substituted chalcones | T lymphocytes (Leukemia) | 6.1 - 8.9 | [3] |

| NCH-2 | 4-Nitroacetophenone derivative | H1299 (Lung) | 4.5 | [4] |

| MCF-7 (Breast) | 4.3 | [4] | ||

| HepG2 (Liver) | 2.7 | [4] | ||

| NCH-4 | 4-Nitroacetophenone derivative | H1299 (Lung) | 11.4 | [4] |

| MCF-7 (Breast) | 15.7 | [4] | ||

| HepG2 (Liver) | 4.1 | [4] | ||

| NCH-10 | 4-Nitroacetophenone derivative | H1299 (Lung) | 5.2 | [4] |

| MCF-7 (Breast) | 6.8 | [4] | ||

| HepG2 (Liver) | 3.5 | [4] | ||

| 4NC | This compound | MCF-7 (Breast) | Potent | [5] |

| MDA-MB-231 (Breast) | Potent | [5] | ||

| Nitrochalcone derivative (NCD) | 1-(4-hydroxyphenyl) prop-2-en-1-one derivative | Rhabdomyosarcoma (RMS) | 2.117 µg/ml | [6] |

Key Mechanisms of Action: Signaling Pathways

The anticancer effects of this compound derivatives are mediated through various signaling pathways. Two prominent mechanisms that have been elucidated are the induction of apoptosis through reactive oxygen species (ROS) accumulation and the modulation of the mTOR signaling pathway.

ROS-Mediated Apoptosis Pathway

mTOR Pathway Modulation

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of research findings. The following sections outline the methodologies for key assays used in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of these compounds is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between a substituted acetophenone and a 4-nitrobenzaldehyde in a solvent such as methanol.[1] The resulting crude product is then purified by crystallization or silica gel flash chromatography.[1]

Cell Viability Assay (CCK-8/MTT Assay)

This assay is fundamental in determining the cytotoxic effects of the compounds.[1][7]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated overnight to allow for attachment.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).[1][7]

-

Reagent Addition: After the incubation period, a solution of CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[1][7]

-

Incubation: The plates are incubated for a period that allows for the conversion of the reagent into a colored formazan product by metabolically active cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).[1]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined using software such as GraphPad Prism.[1]

Apoptosis Analysis by Flow Cytometry

This method quantifies the extent of apoptosis induced by the test compounds.[1]

-

Cell Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of the this compound derivative for a defined period (e.g., 24 hours).[1]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.[1]

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compounds on the cell cycle progression.[1]

-

Cell Treatment: Cells are cultured in 6-well plates and exposed to the this compound derivative at different concentrations and for various time points.[1]

-

Fixation: The cells are harvested, washed, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide (PI).[1]

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using analysis software like FlowJo.[1]

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular accumulation of ROS.[1]

-

Cell Treatment: Cells are treated with the this compound derivative for a specified time.

-

Staining: The cells are incubated with a fluorescent probe, such as DCFH-DA (2′,7′-dichlorofluorescin diacetate), which becomes fluorescent upon oxidation by ROS.[1]

-

Analysis: The fluorescence intensity, which is proportional to the amount of ROS, is measured by flow cytometry or fluorescence microscopy.[1]

Western Blot Analysis

This technique is used to detect and quantify specific proteins to elucidate the mechanism of action.[1]

-

Protein Extraction: Cells treated with the this compound derivative are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., proteins involved in apoptosis or cell cycle regulation), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound derivatives as potential anticancer agents.

Preclinical Evaluation Workflow

Conclusion and Future Directions

The collective evidence strongly suggests that this compound derivatives are a promising class of compounds for the development of novel anticancer therapies. Their straightforward synthesis, potent cytotoxic activity, and well-defined mechanisms of action make them attractive candidates for further preclinical and clinical investigation. Future research should focus on optimizing the structure-activity relationship to enhance efficacy and reduce potential toxicity, as well as exploring their potential in combination therapies to overcome drug resistance. The detailed methodologies and data presented in this guide aim to facilitate and standardize the ongoing research efforts in this exciting field.

References

- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound as a potential drug in non-clinical breast cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

The Antimicrobial and Antifungal Potential of 4-Nitrochalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have positioned them as promising scaffolds in drug discovery. Among the various substituted chalcones, 4-Nitrochalcone has emerged as a compound of significant interest due to its potent antimicrobial and antifungal activities. This technical guide provides an in-depth overview of the antimicrobial and antifungal properties of this compound, detailing its efficacy, experimental protocols for its synthesis and evaluation, and insights into its mechanism of action.

Quantitative Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for this compound and related nitro-substituted chalcones against a variety of bacterial and fungal strains.

Table 1: Antibacterial Activity of this compound and Derivatives (MIC in µg/mL)

| Compound | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |

| 2'-hydroxy-4-nitrochalcone | Bacillus cereus | 125 | Klebsiella pneumoniae | 500 | [1] |

| Enterococcus faecalis | 125 | Pseudomonas aeruginosa | 500 | [1] | |

| Nitrochalcone (NC-E05) | Hospital Pathogens | 15.62 - 31.25 | Hospital Pathogens | 15.62 - 31.25 | [2] |

| Nitro-substituted chalcones | Staphylococcus aureus | 125 - 250 | Escherichia coli | 100 - 125 | [3] |

| Streptococcus pyogenes | 100 - 125 | Pseudomonas aeruginosa | 100 | [3] |

Table 2: Antifungal Activity of this compound and Derivatives (MIC in µg/mL)

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 2'-hydroxy-4-nitrochalcone | Aspergillus fumigatus | 250 | [1] |

| Candida glabrata | 250 | [1] | |

| Nitro-substituted chalcones | Candida albicans | 25 - 100 | [3] |

| Aspergillus fumigatus | 100 - 125 | [3] |

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[4]

Materials and Reagents:

-

4-Nitrobenzaldehyde

-

Acetophenone

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Hydrochloric acid (HCl, 10% solution)

-

Crushed ice

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-nitrobenzaldehyde and acetophenone in ethanol.[5]

-

Catalyst Addition: To the stirred solution, slowly add a 40% aqueous solution of KOH or NaOH at room temperature.[5]

-

Reaction: Stir the mixture for 30 minutes at room temperature and then allow it to stand for 24 hours.[5] The reaction progress can be monitored using thin-layer chromatography (TLC).[6]

-

Quenching and Neutralization: Pour the reaction mixture into a beaker containing crushed ice. Neutralize the mixture with a 10% HCl solution until a pH of 7 is reached.[6]

-

Isolation: Collect the precipitated solid by vacuum filtration.[6]

-

Purification: Wash the crude product with cold distilled water and then recrystallize it from ethanol to obtain pure this compound.[3]

-

Characterization: The structure and purity of the synthesized compound can be confirmed using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3][5]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][7]

Materials and Reagents:

-

Synthesized this compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Solvent for the compound (e.g., Dimethyl sulfoxide - DMSO)

-

Incubator

Procedure:

-

Preparation of Stock Solution: Dissolve the this compound in a suitable solvent like DMSO to prepare a stock solution of known concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well. The final concentration of the inoculum should be approximately 5 x 10⁵ CFU/mL for bacteria.[7]

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[7]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]

Mechanism of Action

The antimicrobial and antifungal effects of this compound are attributed to its ability to interfere with various cellular processes in microorganisms.

Antibacterial Mechanism

Against Gram-positive bacteria like Staphylococcus aureus, chalcones have been shown to target key virulence factors. One proposed mechanism involves the inhibition of Sortase A (SrtA) , a bacterial enzyme responsible for anchoring surface proteins involved in adhesion and pathogenesis.[8] By inhibiting SrtA, chalcones can reduce the bacteria's ability to adhere to host cells and form biofilms.[8] Another identified target is alpha-hemolysin (Hla) , a toxin that creates pores in host cell membranes.[8] Chalcones can inhibit the hemolytic activity of Hla, thereby reducing cellular damage.[8] Some nitrochalcones have also been found to potentiate the action of conventional antibiotics like ampicillin against strains carrying β-lactamase, suggesting a role in overcoming antibiotic resistance mechanisms.[1]

Antifungal Mechanism

The antifungal activity of chalcones, including this compound derivatives, against fungi such as Candida albicans is often linked to the disruption of the fungal cell membrane. The proposed mechanism involves the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately cell death. Additionally, some studies suggest that chalcones can interfere with the fungal cell wall.[9]

Visualizations

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for synthesis and antimicrobial screening of this compound.

Proposed Antibacterial Mechanism of Action in S. aureus

References

- 1. Antibacterial Activity of Chalcone (2E)-3-({4-[(2E)-3-(4-Nitrophenyl) prop-2-enol] phenyl}carbamoyl) prop-2-enoic acid and Its Effect Against Staphylococcus aureus Carrying Efflux Pump and β-Lactamase [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of nitrochalcone and pentyl caffeate against hospital pathogens results in decreased microbial adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. dovepress.com [dovepress.com]

- 8. Chalcone Attenuates Staphylococcus aureus Virulence by Targeting Sortase A and Alpha-Hemolysin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 4-Nitrochalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrochalcone, a derivative of the chalcone scaffold, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering critical data and experimental protocols to support further research and development efforts.

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | (2E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one | |

| CAS Number | 1222-98-6 | |

| Molecular Formula | C₁₅H₁₁NO₃ | |

| Molecular Weight | 253.25 g/mol | |

| Appearance | Yellow to brown crystalline powder | [1] |

| Melting Point | 158-160 °C | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. This compound is generally characterized as being soluble in several organic solvents.[2] While extensive quantitative data for this compound specifically is limited in publicly available literature, studies on structurally similar chalcones provide valuable insights.

Qualitative Solubility:

This compound is reported to be soluble in the following organic solvents:

It is considered insoluble in water.[3]

Quantitative Solubility Data:

A study on the solubility of various substituted chalcones provides quantitative data for a 4-nitro substituted chalcone (designated as A-2) in chloroform and dichloromethane at different temperatures. This data, presented in mole fraction, can serve as a valuable reference for this compound.

Table 1: Mole Fraction Solubility (χ) of a 4-Nitro Substituted Chalcone in Chloroform and Dichloromethane at Various Temperatures

| Temperature (K) | Mole Fraction (χ) in Chloroform (x 10³) | Mole Fraction (χ) in Dichloromethane (x 10³) |

| 293.15 | 3.5648 | 6.1866 |

| 298.15 | 4.8386 | 8.7791 |

| 303.15 | 6.7299 | 11.350 |

| 308.15 | 9.3605 | 13.8922 |

| 313.15 | 13.019 | Not Reported |

Data adapted from a study on various chalcones, where A-2 represents a chalcone with a 4-NO₂ substitution.[4]

This data indicates that the solubility of the 4-nitro substituted chalcone increases with temperature in both chloroform and dichloromethane.[4]

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that can affect its safety, efficacy, and shelf-life. Chalcones, in general, are known to be susceptible to degradation under certain conditions.

General Stability Observations:

-

pH Stability: Chalcones have been reported to be unstable in both acidic and alkaline environments.[5]

-

Photostability: Chalcones can be photolabile, undergoing isomerization or degradation upon exposure to light.[5]

Forced Degradation Studies:

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. While specific data for this compound is not available, a stability-indicating HPLC method developed for a synthetic thiophene chalcone showed degradation under acidic, basic, oxidative, and photolytic conditions, while it was stable under thermal and humidity stress.[7] This suggests that this compound may exhibit a similar degradation profile.

Experimental Protocols

I. Determination of Solubility (Gravimetric Method)

This protocol is a general method for determining the solubility of a chalcone in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., ethanol, methanol, acetone, chloroform, dichloromethane)

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (0.45 µm)

-

Pre-weighed evaporation dishes

-

Vacuum oven

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporation dish.

-

Record the exact weight of the filtered solution.

-

Evaporate the solvent in a vacuum oven at a suitable temperature until a constant weight of the dried this compound is achieved.

-

Calculate the solubility in g/L or mol/L using the weight of the dried solute and the volume of the solvent.

II. Assessment of Stability (Stability-Indicating HPLC Method)

This protocol outlines a general procedure for developing a stability-indicating HPLC method and conducting forced degradation studies.

A. Method Development:

A reverse-phase HPLC method is typically suitable for chalcones.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation of the parent compound from its degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by a UV scan).

-

Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C).

B. Forced Degradation Studies:

Prepare solutions of this compound in a suitable solvent and subject them to the following stress conditions:

-

Acidic Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Basic Hydrolysis: Treat with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution to dry heat (e.g., 80-100 °C).

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm or 365 nm) or a combination of UV and visible light in a photostability chamber.

C. Analysis:

Analyze the stressed samples at appropriate time points using the developed HPLC method. The method is considered stability-indicating if it can resolve the peak of the intact this compound from all the peaks of the degradation products.

Signaling Pathways and Logical Relationships

This compound and other chalcone derivatives have been shown to modulate several key signaling pathways implicated in various diseases, particularly cancer. The following diagrams, generated using the DOT language, illustrate the potential mechanisms of action.

Caption: Experimental workflow for determining the solubility of this compound using the gravimetric method.

Caption: General experimental workflow for assessing the stability of this compound under forced degradation conditions.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Caption: Proposed inhibition of the STAT3 signaling pathway by this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The available data suggests that while it has favorable solubility in several organic solvents, its stability under various pH and light conditions may require careful consideration during formulation development. The provided experimental protocols offer a starting point for researchers to generate more specific and comprehensive data for this promising compound. Furthermore, the elucidation of its potential interactions with key signaling pathways like NF-κB and STAT3 underscores its therapeutic potential and provides a basis for further mechanistic studies. As research on this compound continues, a more detailed and quantitative understanding of its physicochemical properties will be crucial for its successful translation into clinical applications.

References